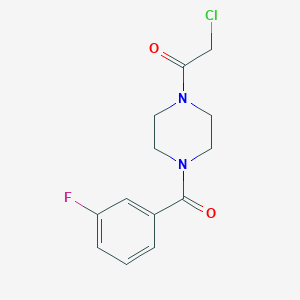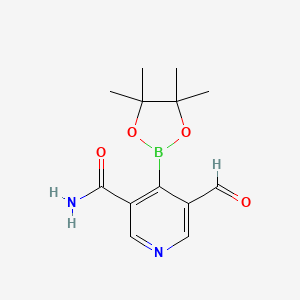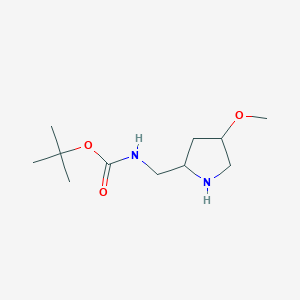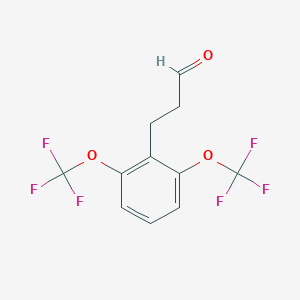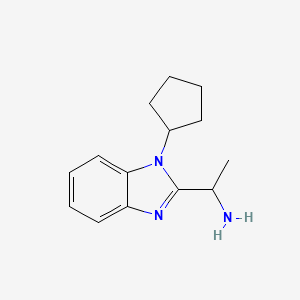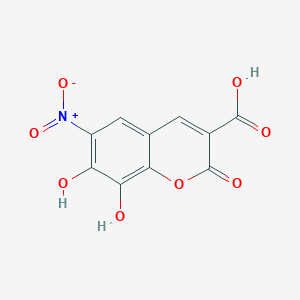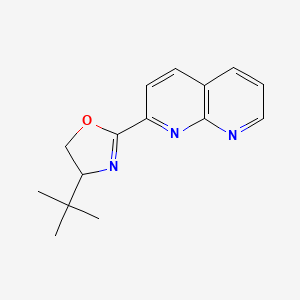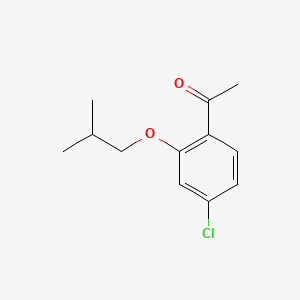
1-(4-Chloro-2-isobutoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H15ClO2. This compound is characterized by the presence of a chloro group and an isobutoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a derivative of acetophenone and is used in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-isobutoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in acetone under reflux conditions for several hours, followed by purification through recrystallization from ethanol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Chloro-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetone or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, carboxylic acids, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-isobutoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-isobutoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For example, in the synthesis of ibuprofen, the compound undergoes electrocarboxylation, where it reacts with carbon dioxide in the presence of a silver cathode and ionic liquids. This reaction leads to the formation of 2-(4-isobutylphenyl)propanoic acid, the active ingredient in ibuprofen . The molecular targets and pathways involved in this process include the activation of carbon nucleophiles and the stabilization of reaction intermediates by ionic liquids.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-isobutoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-chloro-4-isobutoxyphenyl)ethanone: This compound has a similar structure but with the chloro and isobutoxy groups in different positions on the phenyl ring.
1-(4-chlorophenyl)ethanone: This compound lacks the isobutoxy group, which significantly alters its chemical properties and applications.
Eigenschaften
Molekularformel |
C12H15ClO2 |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
1-[4-chloro-2-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
KMPAEEVSAUQKIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)

![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)
